Acetylferrocene

Catalog No.
S515745
CAS No.
1271-55-2
M.F
C12H22FeO
M. Wt
238.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylferrocene

CAS Number

1271-55-2

Product Name

Acetylferrocene

IUPAC Name

cyclopentane;1-cyclopentylethanone;iron

Molecular Formula

C12H22FeO

Molecular Weight

238.15 g/mol

InChI

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2;

InChI Key

CZHZORXSNFKIRJ-UHFFFAOYSA-N

SMILES

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]

Solubility

Soluble in DMSO

Synonyms

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene;

Canonical SMILES

CC(=O)C1CCCC1.C1CCCC1.[Fe]

Isomeric SMILES

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Description

The exact mass of the compound Acetylferrocene is 228.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115511. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylferrocene is an organometallic compound characterized by the presence of an acetyl group attached to the ferrocene structure, which consists of a central iron atom sandwiched between two cyclopentadienyl rings. The molecular formula for acetylferrocene is C11H11Fe\text{C}_{11}\text{H}_{11}\text{Fe}, and it exhibits unique properties due to the combination of the ferrocene's stability and the reactivity of the acetyl group. Acetylferrocene appears as orange needle-like crystals and has a melting point ranging from 85°C to 86°C .

While extensive data on specific hazards is limited, some general safety precautions are recommended when handling acetylferrocene:

  • Wear gloves and safety glasses when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper laboratory procedures for organometallic compounds.

Acetylferrocene is primarily synthesized through Friedel-Crafts acylation, where ferrocene reacts with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (such as phosphoric acid or aluminum chloride). The reaction mechanism involves the formation of an acylium ion, which then attacks the aromatic cyclopentadienyl ring, resulting in the substitution of a hydrogen atom by the acetyl group .

The general reaction can be represented as follows:

Ferrocene+Acetic AnhydrideLewis AcidAcetylferrocene+By products\text{Ferrocene}+\text{Acetic Anhydride}\xrightarrow{\text{Lewis Acid}}\text{Acetylferrocene}+\text{By products}

The synthesis of acetylferrocene typically involves:

  • Friedel-Crafts Acylation:
    • Reagents: Ferrocene, acetic anhydride (or acetyl chloride), and a Lewis acid catalyst (phosphoric acid or aluminum chloride).
    • Procedure: The reaction is conducted under controlled conditions (temperature and time) to favor monoacetylation, which can be monitored using thin-layer chromatography. The product is then purified via column chromatography .
  • Alternative Methods:
    • Other methods may include microwave-assisted synthesis or using zeolite catalysts for enhanced selectivity and yield .

Acetylferrocene finds applications in various fields including:

  • Catalysis: It can serve as a catalyst or precursor in organic synthesis.
  • Material Science: Due to its unique electronic properties, it is investigated for use in electronic devices.
  • Medicinal Chemistry: Potential applications in drug development due to its biological activity.

Interaction studies involving acetylferrocene focus on its reactivity with various nucleophiles and electrophiles. The unique electronic structure allows for selective reactions that can be exploited in synthetic chemistry. Research indicates that modifications to the ferrocene structure can alter its reactivity and interaction patterns, making it a versatile compound for further exploration .

Acetylferrocene shares structural similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
FerroceneC10H10Fe\text{C}_{10}\text{H}_{10}\text{Fe}Parent compound; stable p-complex
DiacetylferroceneC12H12Fe\text{C}_{12}\text{H}_{12}\text{Fe}Contains two acetyl groups; less common
BenzoylferroceneC12H10FeO\text{C}_{12}\text{H}_{10}\text{FeO}Contains a benzoyl group; different electronic properties
AcetylcobalaminC63H88CoN14O14\text{C}_{63}\text{H}_{88}\text{CoN}_{14}\text{O}_{14}Vitamin B12 derivative; biological significance

Acetylferrocene's unique characteristics stem from its balance of stability and reactivity, making it distinct among similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

1

Exact Mass

238.102001 g/mol

Monoisotopic Mass

238.102001 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1271-55-2

Dates

Modify: 2023-08-15
1: Yadav S, Singh RV. Ferrocenyl-substituted Schiff base complexes of boron: synthesis, structural, physico-chemical and biochemical aspects. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):298-306. doi: 10.1016/j.saa.2010.10.010. Epub 2010 Dec 16. PubMed PMID: 21167770.
2: Zhang J, Liu WY, Zhang X. [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects]. Guang Pu Xue Yu Guang Pu Fen Xi. 2005 Oct;25(10):1568-72. Chinese. PubMed PMID: 16395884.
3: Alvarado YJ, Peña-Suárez JL, Cubillán N, Labarca PH, Caldera-Luzardo JA, López-Linares F. Influence of the dielectric medium on the carbonyl infrared absorption peak of acetylferrocene. Molecules. 2005 Feb 28;10(2):457-74. PubMed PMID: 18007317.
4: Leung HW, Hallesy DW, Shott LD, Murray FJ, Paustenbach DJ. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds. Toxicol Lett. 1987 Sep;38(1-2):103-8. PubMed PMID: 3629622.
5: Bertau M, Jörg G. Saccharides as efficacious solubilisers for highly lipophilic compounds in aqueous media. Bioorg Med Chem. 2004 Jun 1;12(11):2973-83. PubMed PMID: 15142556.
6: Vashisht Gopal YN, Jayaraju D, Kondapi AK. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene. Arch Biochem Biophys. 2000 Apr 1;376(1):229-35. PubMed PMID: 10729210.

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